N-cyclohexyl-1-(thiophen-2-yl)cyclopentanecarboxamide
Description
Properties
IUPAC Name |
N-cyclohexyl-1-thiophen-2-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NOS/c18-15(17-13-7-2-1-3-8-13)16(10-4-5-11-16)14-9-6-12-19-14/h6,9,12-13H,1-5,7-8,10-11H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQUNWGBKDTILD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2(CCCC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-cyclohexyl-1-(thiophen-2-yl)cyclopentanecarboxamide involves several steps. One common method includes the condensation reaction of cyclohexylamine with thiophene-2-carboxylic acid, followed by cyclization with cyclopentanone under specific conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-cyclohexyl-1-(thiophen-2-yl)cyclopentanecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced thiophene derivatives.
Substitution: Substitution reactions can occur at the thiophene ring, where halogenation or nitration can be achieved using reagents like bromine or nitric acid.
Scientific Research Applications
N-cyclohexyl-1-(thiophen-2-yl)cyclopentanecarboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with cannabinoid receptors.
Medicine: Research has shown potential therapeutic applications, such as anti-inflammatory and analgesic effects.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-cyclohexyl-1-(thiophen-2-yl)cyclopentanecarboxamide involves its interaction with cannabinoid receptors in the body. It binds to these receptors, modulating various signaling pathways and exerting its effects. The molecular targets include CB1 and CB2 receptors, which are involved in pain perception, inflammation, and other physiological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N-cyclohexyl-1-(thiophen-2-yl)cyclopentanecarboxamide with structurally related compounds, focusing on substituent effects, physical properties, and crystallographic data.
Table 1: Comparative Analysis of Cyclopentanecarboxamide Derivatives
*Estimated based on analogous compounds.
Key Comparisons:
Substituent Effects on Physical Properties: The thiophen-2-yl group likely enhances π-π stacking compared to phenylamino derivatives (e.g., 1-(phenylamino)cyclopentanecarboxamide, m.p. 166°C) . However, steric hindrance from the cyclohexyl group may reduce crystallinity relative to smaller substituents. Hydrogen Bonding: Thiourea derivatives (e.g., ) exhibit stronger intermolecular N–H···S and N–H···O interactions, whereas carboxamides like [3.1-8Y] rely on N–H···O bonds for stability .
Crystallographic Behavior: The triclinic crystal system observed in N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide contrasts with the monoclinic or orthorhombic systems typical of simpler carboxamides. The thiophen-2-yl analog may adopt similar packing patterns, stabilized by O–H···O or N–H···O bonds . Mercury software (used for crystal visualization) highlights the role of hydrogen bonds and void spaces in determining solubility and stability .
Biological Relevance: Protein-protein interaction inhibitors like [3.1-8Y] demonstrate that bulky substituents (e.g., diphenylethylamino) enhance binding affinity but reduce synthetic yield (38%). The thiophen-2-yl group’s smaller size may improve yield while maintaining bioactivity.
Research Findings:
- Synthetic Challenges: Derivatives with aromatic substituents (e.g., thiophen-2-yl) often require precise reaction conditions to avoid side products, as seen in the synthesis of 1-[(4-methoxyphenyl)amino]cyclopentanecarboxamide (50% yield) .
- Thermodynamic Stability : Density-functional theory (DFT) studies on similar molecules suggest that exact-exchange terms in functionals improve accuracy in predicting molecular properties (e.g., atomization energies with <3 kcal/mol error) .
Biological Activity
N-cyclohexyl-1-(thiophen-2-yl)cyclopentanecarboxamide is a compound that has garnered attention for its potential biological activities, including antimicrobial and anti-inflammatory properties. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse research sources.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with the molecular formula . Its structural features include a cyclohexyl group and a thiophene moiety, which are believed to play significant roles in its biological interactions.
Preliminary investigations suggest that this compound may interact with various biological targets, modulating their activity. The thiophene ring is particularly noted for its potential to engage with enzymes or receptors, influencing pathways related to inflammation and microbial resistance.
1. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial effects. The unique structure of this compound may enhance its efficacy against certain pathogens.
2. Anti-inflammatory Properties
The compound has shown promise in reducing inflammation in various models. Its mechanism may involve inhibition of pro-inflammatory cytokines or modulation of signaling pathways associated with inflammation.
3. Glucokinase Activation
Recent studies highlight the compound's potential as a glucokinase (GK) activator, which is significant in managing type 2 diabetes mellitus (T2DM). Related compounds have demonstrated the ability to improve glucose homeostasis without inducing hypoglycemia, suggesting a favorable safety profile for therapeutic applications.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition against Gram-positive bacteria in vitro. |
| Study 2 | Anti-inflammatory Effects | Showed reduced levels of TNF-alpha and IL-6 in treated models. |
| Study 3 | Glucokinase Activation | Improved glucose tolerance in db/db mice without hypoglycemic episodes. |
Comparative Analysis with Related Compounds
To understand the unique biological profile of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-cyclopentyl-1-(thiophen-2-yl)cyclopentanecarboxamide | Cyclopentyl group | Moderate antimicrobial activity |
| N-cycloheptyl-1-(thiophen-2-yl)cyclopentanecarboxamide | Cycloheptyl group | Enhanced steric hindrance may affect binding affinity |
| N-cyclobutyl-1-(thiophen-2-yl)cyclopentanecarboxamide | Cyclobutyl group | Reduced reactivity compared to cyclohexyl variant |
Future Directions
Ongoing research aims to elucidate the specific mechanisms through which this compound exerts its biological effects. Understanding these interactions will be crucial for developing novel therapeutic agents based on this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
